molecular formula C10H14N2O B15322694 2-(2-Methoxy-5-methylphenyl)acetimidamide

2-(2-Methoxy-5-methylphenyl)acetimidamide

Cat. No.: B15322694
M. Wt: 178.23 g/mol
InChI Key: NUESIHZCLJDTPO-UHFFFAOYSA-N
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Description

2-(2-Methoxy-5-methylphenyl)acetimidamide is a substituted acetimidamide derivative characterized by a phenyl ring bearing a methoxy (-OCH₃) group at the 2-position and a methyl (-CH₃) group at the 5-position, linked to an acetimidamide backbone (CH₂-C(=NH)-NH₂). Acetimidamides are nitrogen-rich analogs of acetamides, where the carbonyl group is replaced by an amidine moiety.

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

2-(2-methoxy-5-methylphenyl)ethanimidamide

InChI

InChI=1S/C10H14N2O/c1-7-3-4-9(13-2)8(5-7)6-10(11)12/h3-5H,6H2,1-2H3,(H3,11,12)

InChI Key

NUESIHZCLJDTPO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)CC(=N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxy-5-methylphenyl)acetimidamide typically involves the reaction of 2-methoxy-5-methylbenzaldehyde with ammonium acetate and acetic anhydride. The reaction is carried out under reflux conditions, followed by purification through recrystallization.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxy-5-methylphenyl)acetimidamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The imidamide group can be reduced to form an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

    Oxidation: Products may include 2-(2-methoxy-5-methylphenyl)acetic acid.

    Reduction: Products may include 2-(2-methoxy-5-methylphenyl)ethylamine.

    Substitution: Products may include brominated or nitrated derivatives of the original compound.

Scientific Research Applications

2-(2-Methoxy-5-methylphenyl)acetimidamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It may be used in studies involving enzyme inhibition or receptor binding due to its structural similarity to biologically active compounds.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Methoxy-5-methylphenyl)acetimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methyl groups on the phenyl ring can influence the compound’s binding affinity and specificity. The imidamide group can form hydrogen bonds or ionic interactions with target molecules, affecting their activity and function.

Comparison with Similar Compounds

Table 1: Structural Comparison of Acetimidamide Derivatives

Compound Name Substituents (Aromatic Ring) Backbone Molecular Formula Molecular Weight Key Features
2-(2-Methoxy-5-methylphenyl)acetimidamide 2-OCH₃, 5-CH₃ Acetimidamide C₁₀H₁₃N₃O 191.23 g/mol* Electron-donating groups (EDGs)
N-Hydroxy-2-(naphthalen-2-yl)acetimidamide Naphthalen-2-yl Acetimidamide C₁₂H₁₁N₃O 213.24 g/mol Bulky naphthyl group; hydroxyl
2-(2-Isopropyl-5-methylphenoxy)ethanimidamide 2-OCH(CH₃)₂, 5-CH₃ Ethanimidamide C₁₂H₁₈N₂O 206.28 g/mol Isopropyl group; ethanimidamide
N-Benzyl-2-(1-benzyl-5-methoxy-1H-indol-3-yl)-... (2f) Indole + benzyl, 5-OCH₃ Acetimidamide Complex ~550–650 g/mol Heterocyclic indole core

*Calculated based on structural inference.

  • Bulkier Groups: Compounds like N-Hydroxy-2-(naphthalen-2-yl)acetimidamide exhibit reduced solubility due to the naphthyl group but increased lipophilicity, favoring membrane permeability.

Table 2: Yield Comparison of Acetimidamide Derivatives

Compound Substituents (Aromatic/Indole) Yield (%) Notable Features
2f Benzyl, 5-OCH₃, 4-Cl 76 Moderate steric hindrance
2g Benzyl, 4-Br-2-Cl 55 Electron-withdrawing halogens
2h Methyl, 4-OCH₃ 71 EDGs enhance stability
2j Bis(4-OCH₃) 80–82 High yield due to EDGs
  • The target compound’s methoxy and methyl groups (both EDGs) are analogous to 2h and 2j, suggesting similarly high yields (>70%) if synthesized under comparable conditions. Halogenated analogs (e.g., 2g) show lower yields, likely due to steric and electronic challenges.

Spectroscopic and Analytical Profiles

While spectral data for 2-(2-Methoxy-5-methylphenyl)acetimidamide are unavailable, analogs from exhibit characteristic IR and NMR patterns:

  • IR Spectroscopy : Acetimidamide derivatives show peaks near 1650–1700 cm⁻¹ (C=N stretching) and 3300–3500 cm⁻¹ (N-H stretching).
  • NMR : Aromatic protons in methoxy-substituted compounds (e.g., 2h) resonate at δ 6.5–7.5 ppm, while methyl groups appear as singlets near δ 2.3 ppm.

Biological Activity

2-(2-Methoxy-5-methylphenyl)acetimidamide is a compound of interest in medicinal chemistry due to its potential biological activities. Its structure incorporates a methoxy group and a methyl group attached to a phenyl ring, along with an acetimidamide functional group. This unique configuration enhances its reactivity and solubility, making it a candidate for various therapeutic applications.

The molecular formula of 2-(2-Methoxy-5-methylphenyl)acetimidamide is C11H15NC_{11}H_{15}N. The presence of the methoxy and methyl substituents contributes to its biological interactions, particularly in enzyme modulation.

Anti-inflammatory Properties

Research indicates that 2-(2-Methoxy-5-methylphenyl)acetimidamide exhibits notable anti-inflammatory properties. It has been shown to interact with cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response:

  • Inhibition of COX Enzymes : The compound's ability to inhibit COX enzymes suggests its potential as a therapeutic agent for treating inflammatory conditions. Quantitative assessments of binding affinity reveal promising inhibitory effects that merit further exploration into its mechanisms of action and therapeutic potential.

Anticancer Activity

In addition to its anti-inflammatory effects, studies have begun to explore the anticancer potential of this compound:

  • Cell Line Studies : In vitro studies on cancer cell lines have demonstrated that 2-(2-Methoxy-5-methylphenyl)acetimidamide can reduce cell viability. For instance, when tested on MCF-7 breast cancer cells, it exhibited dose-dependent cytotoxicity, indicating significant potential as an anticancer agent .

Study on COX Inhibition

A study published in 2024 highlighted the interactions of 2-(2-Methoxy-5-methylphenyl)acetimidamide with COX enzymes. The findings showed that:

  • The compound effectively inhibited both COX-1 and COX-2 activities.
  • The inhibition was significant enough to suggest potential applications in managing inflammatory diseases.

Anticancer Efficacy

Another study focused on the compound's effects on MCF-7 cells over various exposure times:

Exposure TimeIC50 (µM)Metabolic Activity (%)
24 hours>200Significant decrease
48 hours82.5Dose-dependent decline
72 hours68.8Reduced activity

This data indicates that the compound's efficacy increases over time, highlighting its potential as a therapeutic agent against breast cancer .

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